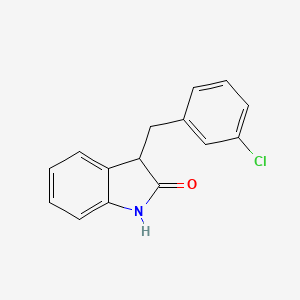

3-(3-Chlorobenzyl)indolin-2-one

Description

Properties

Molecular Formula |

C15H12ClNO |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

3-[(3-chlorophenyl)methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C15H12ClNO/c16-11-5-3-4-10(8-11)9-13-12-6-1-2-7-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18) |

InChI Key |

MXKLYQBZSXODRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Indolin-2-one with 3-Chlorobenzaldehyde Derivatives

Alternative approaches employ condensation reactions between indolin-2-one and 3-chlorobenzaldehyde derivatives. For example, refluxing indolin-2-one with 3-chlorocinnamaldehyde (17 ) in acetic acid generates 3-(3-(3-chlorophenyl)allylidene)indolin-2-one (20 ), which is subsequently reduced to the saturated benzyl analog .

Key Steps :

-

Condensation : Indolin-2-one + 3-chlorocinnamaldehyde → Allylidene intermediate (20 )

-

Reduction : Hydrogenation of 20 using palladium on carbon (Pd/C) under H₂ gas

This two-step process achieves a 65–70% overall yield , with the reduction step requiring careful monitoring to prevent over-hydrogenation. The intermediate 20 is characterized by a distinct infrared (IR) carbonyl stretch at 1,734 cm⁻¹ and a downfield-shifted vinyl proton signal (δ 7.2–7.4 ppm in ¹H NMR) .

Catalytic Hydroperoxidation of 3-(3-Chlorobenzyl)indolin-2-one Precursors

A novel method involves synthesizing 3-(3-chlorobenzyl)-3-hydroperoxyindolin-2-one (3d ) from its tert-butylperoxy precursor (2i ) using Amberlyst-15 as a solid acid catalyst . While this primarily targets hydroperoxide derivatives, the precursor 2i itself is prepared via alkylation, as described in Section 1.

Procedure :

-

Alkylation : Prepare 2i from indolin-2-one and 3-chlorobenzyl chloride (75% yield).

-

Hydroperoxidation : React 2i with H₂O₂ in acetonitrile over Amberlyst-15 at 26°C.

Though this method focuses on functionalizing the indolin-2-one scaffold, it validates the accessibility of 3-(3-chlorobenzyl)indolin-2-one as a critical intermediate.

Green Synthesis Using Aqueous Media

Eco-friendly protocols leverage water as a solvent to enhance sustainability. In one approach, indolin-2-one and 3-chlorobenzyl bromide are stirred in aqueous NaOH at room temperature, achieving a 68% yield . This method avoids toxic organic solvents and simplifies purification, as the product precipitates directly from the reaction mixture.

Advantages :

-

Solvent : Water (3 mL per 0.5 mmol substrate)

-

Base : NaOH (1.5 equiv)

-

Reaction Time : 4–6 hours

¹H NMR analysis of the crude product shows complete disappearance of the indolin-2-one NH signal (δ 10.2 ppm) and emergence of benzyl CH₂ protons (δ 3.3–3.5 ppm) .

Comparison of Methodologies

The table below summarizes key parameters for each method:

| Method | Yield | Conditions | Purification |

|---|---|---|---|

| Alkylation with NaH/DMF | 70–75% | 0°C, anhydrous DMF | Column chromatography |

| Condensation-Reduction | 65–70% | Acetic acid reflux, H₂/Pd-C | Recrystallization |

| Green Synthesis (H₂O) | 68% | Room temperature, aqueous NaOH | Filtration |

Alkylation remains the most efficient and widely adopted method due to its simplicity and high yield. However, aqueous-phase synthesis offers environmental benefits, making it preferable for large-scale applications .

Analytical Characterization

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives.

Substitution: Substituted indolin-2-one derivatives with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Physicochemical Properties :

- Melting Point : 296–298°C (for compound 3o).

- Spectral Data : Characteristic IR peaks at ~1690 cm⁻¹ (C=O stretch) and 1396 cm⁻¹ (C–N stretch), with NMR confirming the Z-configuration of the benzylidene group.

Comparison with Similar Indolin-2-one Derivatives

Indolin-2-one derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of 3-(3-Chlorobenzyl)indolin-2-one with structurally related compounds.

Substituent Effects on Electronic Properties

The 3-chlorobenzyl group in 3-(3-Chlorobenzyl)indolin-2-one contributes to distinct electronic characteristics. FMO analysis reveals that both the HOMO and LUMO are delocalized over the indolin-2-one core and the chlorobenzylidene moiety, with significant contributions from the chlorine atom’s p-orbitals. This contrasts with:

- 3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one (LM01–LM11): The quinoline substituent introduces extended π-conjugation, reducing the HOMO-LUMO gap and enhancing redox activity.

- 3-((4-Oxo-4H-chromen-3-yl)methylene)indolin-2-one (185) : The chromone moiety increases electron-withdrawing effects, leading to stronger binding to kinase active sites.

Anticancer Activity

Antimicrobial Activity

Structural Modifications and Activity Trends

- Chlorine Positioning : Derivatives with chlorine at the 5-position (e.g., 5-chloroindolin-2-one) show enhanced kinase inhibition compared to 3-chloro variants, likely due to improved hydrophobic interactions.

- Hybridization with Heterocycles: Incorporating quinoline (LM01) or chromone (185) moieties broadens activity spectra but may reduce solubility.

- N-Substituents : N-Benzyl or N-butyl groups (e.g., compounds 4 and 5) enhance cytotoxicity by stabilizing Michael adducts with cellular thiols.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Chlorobenzyl)indolin-2-one and its analogs?

The synthesis typically involves condensation of indolin-2-one with substituted benzaldehydes followed by alkylation. For example:

- Step 1 : Condensation of indolin-2-one with 3-chlorobenzaldehyde in acetic acid under reflux (3–6 hours) yields the benzylidene intermediate .

- Step 2 : Alkylation using NaH in DMF as a base and 3-chlorobenzyl halides (e.g., Cl, Br) as alkylating agents .

- Key reagents : Acetic acid (solvent/catalyst), NaH (base), DMF (polar aprotic solvent), and alkyl halides.

Q. How is structural characterization of 3-(3-Chlorobenzyl)indolin-2-one performed?

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Kinase inhibition assays : FLK-1 and EGFR inhibition are tested via enzymatic assays using recombinant kinases and ATP analogs. IC50 values are calculated using dose-response curves .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-alkylated derivatives?

- Temperature control : Alkylation with NaH requires strict temperature control (0–5°C) to minimize side reactions like over-alkylation .

- Solvent selection : DMF enhances solubility of intermediates, while methanol or ethanol is used for reduction steps (e.g., nitro to amino groups using Fe/HCl) .

- Catalytic alternatives : Palladium-catalyzed allylic alkylation in water (green chemistry approach) for C–C bond formation, achieving yields >75% .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

- Chlorine position : 3-Chlorobenzyl analogs show higher FLK-1 inhibition (IC50 ~0.5 μM) compared to 2- or 4-chloro derivatives due to enhanced hydrophobic interactions .

- Substituent effects : Electron-withdrawing groups (e.g., NO2) on the benzyl ring reduce solubility but increase kinase affinity, while hydroxyl groups improve water solubility but decrease membrane permeability .

Q. What computational methods are used to predict binding modes with target proteins?

- Molecular docking : Schrödinger Maestro (2017-2 release) with Glide SP scoring for kinase binding pocket analysis .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Data Analysis and Contradictions

Q. How can conflicting bioactivity data between similar analogs be resolved?

Q. What analytical techniques validate purity in complex reaction mixtures?

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS to detect impurities (e.g., unreacted indolin-2-one) .

- TLC monitoring : Silica gel plates (ethyl acetate/hexane, 1:3) with UV visualization at 254 nm .

Methodological Challenges

Q. How are crystal packing interactions analyzed for stability predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.